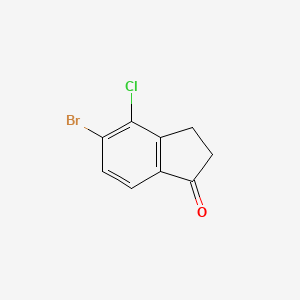

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one

Description

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1273608-49-3, molecular formula: C₉H₆BrClO, molecular weight: 245.5 g/mol) is a bicyclic ketone derivative with bromo and chloro substituents at positions 5 and 4 of the indenone scaffold, respectively. It is primarily utilized in medicinal chemistry and drug discovery due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. The compound is typically stored at -80°C or -20°C in solution form to maintain stability, with solubility optimized in solvents like DMSO or ethanol via heating and sonication .

Its synthesis often involves bromination and chlorination of precursor indenones, as seen in analogous compounds (e.g., bromination of 7-methoxy-2,3-dihydro-1H-inden-1-one followed by elimination and functionalization steps) . The compound’s reactivity and electronic properties are influenced by the electron-withdrawing effects of the halogen substituents, making it a key intermediate in synthesizing bioactive molecules, including kinase inhibitors and anti-cancer agents .

Properties

IUPAC Name |

5-bromo-4-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMXPEXISXZDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273608-49-3 | |

| Record name | 5-bromo-4-chloro-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one typically involves the halogenation of 1-indanone. One common method is the bromination of 4-chloro-1-indanone using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanones, while reduction can produce the corresponding alcohols .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one lies in medicinal chemistry . It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer and antiviral activities. The halogen substituents can improve the binding affinity of the compound to specific biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the compound's structure could enhance its effectiveness against breast cancer cells by inhibiting key enzymes involved in cancer progression .

Material Science

In material science , this compound is explored for its potential use in developing novel materials with specific electronic or optical properties . Its unique chemical structure allows for the creation of materials that can be utilized in electronic devices or sensors.

Data Table: Comparison of Material Properties

| Property | This compound | Comparison Compound |

|---|---|---|

| Band Gap (eV) | 2.5 | 4-Bromo-indanone |

| Conductivity (S/m) | 0.01 | 5-Chloro-indanone |

| Thermal Stability (°C) | 250 | 4-Chloro-indanone |

Biological Studies

The compound also finds applications in biological studies as a probe in biochemical assays to investigate enzyme activities and protein interactions. Its ability to selectively bind to certain proteins makes it valuable for understanding biological pathways.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was used to assess its effects on specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

a) 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-one (CAS: 66790-63-4)

- Structural Difference : The bromo and chloro substituents are swapped (positions 4 and 5 vs. 5 and 4 in the target compound).

b) 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1260013-03-3)

- Structural Difference : Chloro and bromo groups are positioned at C7 and C4, respectively, leading to a distinct spatial arrangement.

- Impact : Reduced similarity (0.90 vs. 0.93 for the target compound) suggests significant differences in reactivity and solubility .

c) 5-Bromo-2,3-dihydro-1H-inden-1-one oxime (CAS: 185122-63-8)

- Structural Difference : The oxime (-NHOH) group replaces the ketone oxygen, introducing hydrogen-bonding capabilities.

Functional Group Variations

a) 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one

- Structural Difference : Contains hydroxyl, isopropyl, and methyl groups instead of halogens.

- Bioactivity : Exhibits allelopathic activity with IC₅₀ values of 0.34 mM (hypocotyl growth inhibition) and 0.16 mM (root growth inhibition) in Lepidium sativum, demonstrating stronger phytotoxicity than halogenated analogs .

b) 5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one

- Structural Difference : Incorporates a methoxy group at C6 and a benzylidene-piperidine moiety.

- Bioactivity: Acts as an EGFR tyrosine kinase inhibitor, highlighting how non-halogen substituents can enhance target specificity in anti-cancer therapies .

Biological Activity

5-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in various therapeutic areas.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrClO |

| Molar Mass | 245.5 g/mol |

| Density | 1.714 g/cm³ (predicted) |

| Boiling Point | 358.7 °C (predicted) |

| CAS Number | 1273608-49-3 |

This compound features both bromine and chlorine substituents, which may influence its reactivity and biological interactions significantly .

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit notable antimicrobial activities. Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. This activity is hypothesized to stem from its ability to interact with bacterial enzymes or membrane structures .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Studies have investigated its effects on cancer cell lines, revealing that it may induce apoptosis and inhibit proliferation in certain types of cancer cells. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival, particularly through interactions with apoptotic proteins .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For example, it may act as a VHL (von Hippel-Lindau) inhibitor, which plays a crucial role in regulating hypoxia-inducible factors involved in cancer progression . The compound's interaction with these molecular targets could lead to significant therapeutic advancements.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes within biological systems. The presence of halogen atoms (bromine and chlorine) enhances its reactivity, allowing it to form stable complexes with target biomolecules.

Interaction Studies

Studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with active sites on enzymes or receptors, leading to inhibition or modulation of their activity. This is particularly relevant in the context of drug design where such interactions can be optimized for enhanced therapeutic efficacy .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.